molecular formula C16H14ClN3O2S2 B2836680 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034462-86-5

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2836680
CAS No.: 2034462-86-5
M. Wt: 379.88
InChI Key: IAIMBJUETMNXEU-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazine ring, and a thiophene ring

Preparation Methods

The synthesis of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazine and thiophene rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar compounds to 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide include:

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological and chemical properties.

Biological Activity

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also referred to by its CAS number 2034462-86-5, is a sulfonamide compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly in antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O2S2C_{16}H_{14}ClN_{3}O_{2}S_{2} with a molecular weight of 379.9 g/mol. Its structure includes a sulfonamide group, a thiophene ring, and a pyrazine moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H14ClN3O2S2C_{16}H_{14}ClN_{3}O_{2}S_{2}
Molecular Weight379.9 g/mol
CAS Number2034462-86-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazine Ring : Achieved through condensation reactions.
  • Introduction of the Thiophene Ring : Often through the Gewald reaction.
  • Sulfonamide Formation : Involves reacting intermediates with sulfonyl chlorides.

These steps are optimized for yield and purity using various catalysts and conditions .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity, primarily through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens .

Antiviral Potential

Recent research has suggested that heterocyclic compounds like this one may possess antiviral properties. The presence of the pyrazine and thiophene rings enhances binding affinity to viral targets, potentially inhibiting viral replication mechanisms .

The proposed mechanism involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, blocking enzyme active sites.
  • Binding Affinity : The thiophene and pyrazine rings contribute to the compound's overall binding specificity to biological targets .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its potency .
  • Antiviral Activity : An investigation into similar heterocyclic compounds revealed promising results against viral infections such as HIV and HCV, suggesting that modifications in the structure could enhance efficacy .

Research Findings

Research has shown that:

  • Compounds with similar structures can achieve EC50 values in the low micromolar range against specific pathogens.
  • Structural modifications can lead to improved selectivity and reduced cytotoxicity .

Properties

IUPAC Name

3-chloro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMBJUETMNXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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